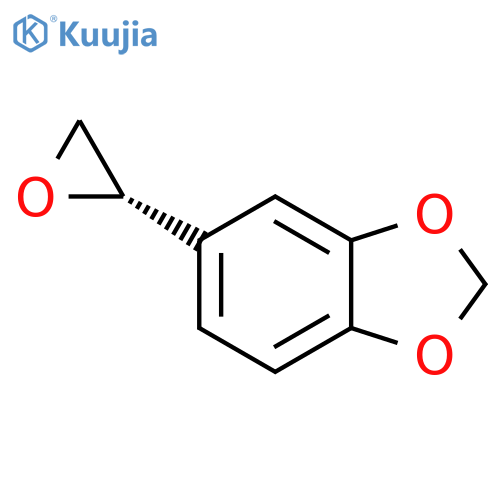Cas no 1567993-21-8 (5-(2S)-oxiran-2-yl-1,3-dioxaindane)

1567993-21-8 structure
商品名:5-(2S)-oxiran-2-yl-1,3-dioxaindane
5-(2S)-oxiran-2-yl-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- 5-(2S)-oxiran-2-yl-1,3-dioxaindane
- AKOS021450375
- SCHEMBL6529538
- EN300-1995628
- 5-[(2S)-oxiran-2-yl]-1,3-dioxaindane
- 1567993-21-8
-
- インチ: 1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2/t9-/m1/s1
- InChIKey: VFUBLPWVRYNYHB-SECBINFHSA-N
- ほほえんだ: O1C[C@@H]1C1=CC=C2C(=C1)OCO2
計算された属性
- せいみつぶんしりょう: 164.047344113g/mol
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 31Ų
5-(2S)-oxiran-2-yl-1,3-dioxaindane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995628-5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 5g |
$2028.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-0.05g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-10.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1995628-0.25g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-5.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1995628-0.5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-1.0g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1995628-2.5g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-0.1g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1995628-1g |
5-[(2S)-oxiran-2-yl]-1,3-dioxaindane |
1567993-21-8 | 1g |
$699.0 | 2023-09-16 |
5-(2S)-oxiran-2-yl-1,3-dioxaindane 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
1567993-21-8 (5-(2S)-oxiran-2-yl-1,3-dioxaindane) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
